Methanedisulfonyl Dichloride

Catalog No.
S662530
CAS No.
5799-68-8
M.F
CH2Cl2O4S2
M. Wt
213.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanedisulfonyl Dichloride

CAS Number

5799-68-8

Product Name

Methanedisulfonyl Dichloride

IUPAC Name

methanedisulfonyl chloride

Molecular Formula

CH2Cl2O4S2

Molecular Weight

213.1 g/mol

InChI

InChI=1S/CH2Cl2O4S2/c2-8(4,5)1-9(3,6)7/h1H2

InChI Key

DKZQZHQHDMVGHE-UHFFFAOYSA-N

SMILES

C(S(=O)(=O)Cl)S(=O)(=O)Cl

Canonical SMILES

C(S(=O)(=O)Cl)S(=O)(=O)Cl

Methanedisulfonyl dichloride is an organosulfur compound with the chemical formula C2H4Cl2O4S2\text{C}_2\text{H}_4\text{Cl}_2\text{O}_4\text{S}_2. It is a colorless to yellowish liquid that is highly reactive and serves as an important intermediate in organic synthesis. This compound is characterized by the presence of two sulfonyl groups and two chlorine atoms, which contribute to its reactivity and utility in various chemical transformations. Methanedisulfonyl dichloride is known for its corrosive properties and can cause severe burns upon contact with skin or eyes .

Methanedisulfonyl dichloride is a corrosive and toxic compound. It can cause severe skin burns, eye damage, and respiratory irritation upon exposure. It is also highly reactive and can ignite upon contact with flammable materials.

Proper safety precautions are crucial when handling this compound, including:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.
  • Working in a well-ventilated fume hood.
  • Handling the compound in small quantities and avoiding contact with skin and eyes.
  • Storing the compound in a cool, dry place in a tightly sealed container.

Organic Synthesis:

Methanedisulfonyl dichloride, also known as bis(methanesulfonyl) chloride, is a versatile reagent widely used in organic synthesis for various transformations. Its primary function lies in the introduction of the methanesulfonyl (CH3SO2) group onto organic molecules. This functional group modification plays a crucial role in numerous organic reactions, including:

  • Mesylate Ester Formation: Methanedisulfonyl dichloride readily reacts with alcohols to form their corresponding mesylate esters (methanesulfonates). These esters serve as valuable intermediates in various subsequent reactions, including substitution reactions, elimination reactions, reductions, and rearrangements such as the Beckmann rearrangement [].

Medicinal Chemistry:

The ability of methanedisulfonyl dichloride to introduce the methanesulfonyl group makes it a valuable tool in medicinal chemistry for the synthesis of potential drug candidates. The methanesulfonyl group can:

  • Improve water solubility: By introducing a hydrophilic sulfonyl group, methanedisulfonyl dichloride can enhance the water solubility of poorly soluble drug candidates, facilitating their administration and improving their bioavailability [].
  • Modulate biological activity: The methanesulfonyl group can influence the biological activity of a molecule by affecting its interaction with biological targets or altering its metabolic profile [].

Heterocyclic Chemistry:

Methanedisulfonyl dichloride finds applications in heterocyclic chemistry, which deals with the synthesis of molecules containing rings with atoms of different elements. It is employed in the preparation of various heterocyclic compounds, including:

  • Beta-chloro sulfones: These compounds are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules [].
  • Methanesulfonamides: These functional groups are found in numerous drugs and can be synthesized using methanedisulfonyl dichloride [].
  • Five-membered sultones: These heterocyclic compounds containing a four-membered sulfur-oxygen ring can be prepared using methanedisulfonyl dichloride [].

  • Formation of Sulfones: It can react with nucleophiles, such as alcohols and amines, to form corresponding sulfonates and sulfonamides, respectively. This reaction typically requires a base to facilitate the process.
  • Electrophilic Reactions: The compound acts as an electrophile due to the presence of the sulfonyl groups, allowing it to engage in substitution reactions with various nucleophiles.
  • Decomposition: When heated, methanedisulfonyl dichloride decomposes, releasing toxic gases such as sulfur oxides and hydrogen chloride, which necessitates careful handling .

Methanedisulfonyl dichloride can be synthesized through several methods:

  • Chlorination of Methanesulfonic Acid: One common method involves the reaction of methanesulfonic acid with thionyl chloride or phosphorus pentachloride:
    CH3SO3H+SOCl2C2H4Cl2O4S2+SO2+HCl\text{CH}_3\text{SO}_3\text{H}+\text{SOCl}_2\rightarrow \text{C}_2\text{H}_4\text{Cl}_2\text{O}_4\text{S}_2+\text{SO}_2+\text{HCl}
  • Direct Chlorination: Another method includes the direct chlorination of methane in the presence of sulfur dioxide:
    CH4+SO2Cl2C2H4Cl2O4S2+HCl\text{CH}_4+\text{SO}_2\text{Cl}_2\rightarrow \text{C}_2\text{H}_4\text{Cl}_2\text{O}_4\text{S}_2+\text{HCl}

These methods highlight the compound's synthesis from readily available starting materials .

Methanedisulfonyl dichloride has several applications in various fields:

  • Chemical Synthesis: It is widely used as a reagent in organic synthesis for producing sulfonates and sulfonamides.
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Protecting Group: It acts as an effective protecting group for alcohols and amines during

Due to its highly reactive nature, methanedisulfonyl dichloride interacts vigorously with nucleophiles. Studies have shown that it can form stable adducts with alcohols and amines under controlled conditions. Additionally, it has been observed that methanedisulfonyl dichloride can participate in cycloaddition reactions when treated with various substrates, leading to complex molecular architectures .

Methanedisulfonyl dichloride shares similarities with several other sulfonyl chlorides. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Methanesulfonyl chlorideCH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}Simpler structure; used primarily for methanesulfonates.
Benzenesulfonyl chlorideC6H5SO2Cl\text{C}_6\text{H}_5\text{SO}_2\text{Cl}Aromatic structure; less reactive than methanedisulfonyl dichloride.
Propanesulfonyl chlorideC3H7SO2Cl\text{C}_3\text{H}_7\text{SO}_2\text{Cl}Similar reactivity; used in similar applications but larger alkyl group.
Acetylsulfonyl chlorideC3H5O2SCl\text{C}_3\text{H}_5\text{O}_2\text{S}\text{Cl}Contains an acetyl group; used for specific acylation reactions.

Methanedisulfonyl dichloride stands out due to its dual sulfonyl groups and higher reactivity compared to simpler sulfonyl chlorides, making it particularly valuable in complex organic synthesis .

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (50%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5799-68-8

Wikipedia

Methanedisulphonyl dichloride

Dates

Modify: 2023-08-15

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